molecular formula C16H17N3OS2 B3015972 1,3,5-trimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-pyrazole-4-carboxamide CAS No. 2034306-21-1

1,3,5-trimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-pyrazole-4-carboxamide

Cat. No.: B3015972
CAS No.: 2034306-21-1
M. Wt: 331.45
InChI Key: OBHBAEVNDNPXQD-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-pyrazole-4-carboxamide is a heterocyclic organic compound featuring a pyrazole core substituted with methyl groups at positions 1, 3, and 3. The carboxamide group at position 4 is further functionalized with a bis-thiophene moiety, specifically thiophen-2-yl and thiophen-3-yl substituents.

Properties

IUPAC Name

1,3,5-trimethyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS2/c1-10-14(11(2)19(3)18-10)16(20)17-15(12-6-8-21-9-12)13-5-4-7-22-13/h4-9,15H,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHBAEVNDNPXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NC(C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-trimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution with Methyl Groups: Methyl groups can be introduced through alkylation reactions using methyl halides in the presence of a base.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate acyl chloride or anhydride.

    Linking with Thiophene Rings: The thiophene rings can be attached through a nucleophilic substitution reaction, where the thiophene derivative reacts with the pyrazole carboxamide under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3,5-trimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles (pyrazole, thiophene) and substituent patterns. Below is a comparative analysis with key examples:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Substituents Key Interactions Applications/Notes
Target Compound Pyrazole 1,3,5-Trimethyl; bis-thiophene carboxamide H-bonding (NH, C=O); π-π stacking Potential kinase inhibition
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Propanolamine Thiophen-2-yl; methylamino H-bonding (OH, NH) Intermediate in drug synthesis
e-(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine Propanamine Thiophen-3-yl; naphthalenyloxy H-bonding (NH); hydrophobic Serotonin receptor modulation
Generic Pyrazole-4-carboxamide Pyrazole Variable alkyl/aryl groups H-bonding; van der Waals Antimicrobial agents

Key Findings :

This may improve crystallinity and stability . In contrast, a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol exhibits weaker H-bond networks due to fewer acceptor/donor sites .

Mercury CSD analysis of similar thiophene-containing compounds reveals preferential edge-to-face packing motifs, which could apply to the target compound .

Synthetic Complexity: The bis-thiophene carboxamide group introduces steric hindrance, complicating synthesis compared to simpler pyrazole derivatives. This aligns with challenges noted in USP methods for related thiophene intermediates .

Biological Relevance: Pyrazole-4-carboxamides are known kinase inhibitors; the thiophene substituents may enhance target selectivity compared to naphthalene-based analogs (e.g., compound e) .

Research Implications and Limitations

While computational tools like SHELXL and Mercury CSD enable detailed crystallographic analysis , experimental data on the target compound’s crystal structure and bioactivity remain sparse. Comparative studies suggest its unique bis-thiophene configuration could optimize drug-like properties, but synthetic and purification challenges (e.g., controlling unspecified impurities, as noted in USP guidelines ) require further investigation.

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